tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
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Overview
Description
“tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate” is a chemical compound with the molecular formula C12H21NO4 . It is a derivative of carbamate and has a bicyclic structure . The compound is an oil at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bicyclic hexane ring, a carbamate group, and a tert-butyl group . The InChI code for the compound is 1S/C12H21NO4/c1-10(2,3)17-9(15)13-6-12-4-11(5-12,7-14)8-16-12/h14H,4-8H2,1-3H3,(H,13,15) .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . Its molecular weight is 243.3 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Enantioselective Synthesis Applications One application involves its use as a very important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of the compound confirms the relative substitution of the cyclopentane ring, which is crucial for synthesizing specific nucleotide analogues (Ober et al., 2004).
Organic Synthesis and Reactions Additionally, it serves as a precursor in the synthesis of spirocyclopropanated analogues of insecticides, showcasing its versatility in creating complex molecules with potential applications in agriculture (Brackmann et al., 2005). Moreover, its derivatives have been explored for their reactivity and utility in organic synthesis, such as the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, highlighting its role in the synthesis of N-(Boc)hydroxylamines (Guinchard et al., 2005).
Molecular Structure Analysis The molecular structure of related derivatives has been extensively studied, demonstrating the importance of hydrogen and halogen bonds in defining the structural properties of these compounds. This includes analysis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, which belong to the same structural family and showcase the interactions within their crystal structures (Baillargeon et al., 2017).
Biological Activity and Polymer Modification Research into derivatives of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate also extends to the exploration of their biological activities and applications in polymer science. For instance, the postpolymerization modification of hydroxyl-functionalized polymers with isocyanates, using derivatives of this compound, has been studied, indicating the compound's relevance in materials science and engineering (Biedermann et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h13H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDQFWFPRLYSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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